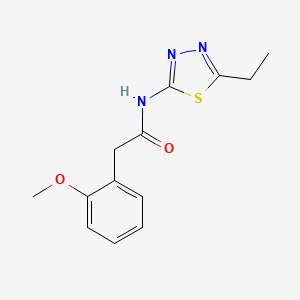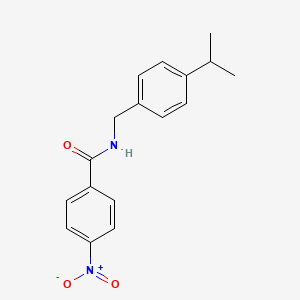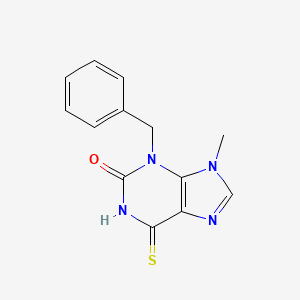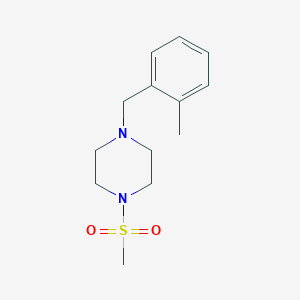
1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine, also known as 2-Me-MBCP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. It has also been suggested that this compound may work by modulating the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the levels of reactive oxygen species (ROS), which are responsible for causing oxidative stress in the body. In addition, this compound has been found to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the advantages of using 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine in lab experiments is that it is relatively easy to synthesize. It is also soluble in water and ethanol, which makes it easy to administer to cells or animals. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood. This makes it difficult to design experiments to test its efficacy in treating specific diseases.
将来の方向性
There are several future directions for research on 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine. One direction is to further investigate its anti-inflammatory and anti-cancer properties. This could involve testing its efficacy in animal models of inflammatory diseases and cancer. Another direction is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to better understand its mechanism of action, which could lead to the development of more effective therapeutic agents.
合成法
The synthesis of 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine involves the reaction of 2-methylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1-(2-methylbenzyl)piperazine. The next step involves the reaction of 1-(2-methylbenzyl)piperazine with methylsulfonyl chloride in the presence of a base such as sodium carbonate. This reaction leads to the formation of this compound (this compound).
科学的研究の応用
1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-nociceptive, and anti-cancer properties. In one study, this compound was found to inhibit the production of pro-inflammatory cytokines, which are responsible for causing inflammation in the body. This suggests that this compound could be a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-12-5-3-4-6-13(12)11-14-7-9-15(10-8-14)18(2,16)17/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHREGBEBGGVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975765 |
Source


|
| Record name | 1-(Methanesulfonyl)-4-[(2-methylphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6035-81-0 |
Source


|
| Record name | 1-(Methanesulfonyl)-4-[(2-methylphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

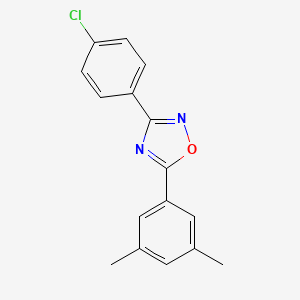
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)
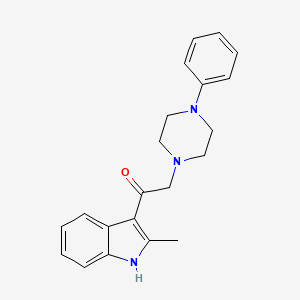
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
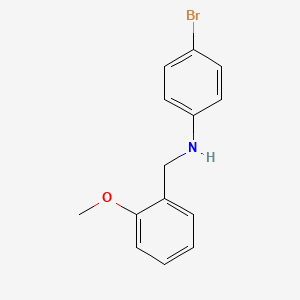
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)


